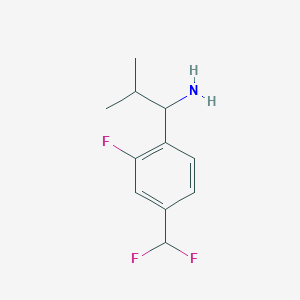
4-Amino-3-bromo-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-methylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: Introducing an amino group using reagents like ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Amino-3-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyridine ring.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a building block for bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-Amino-3-chloro-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
4-Amino-3-iodo-1-methylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
4-Amino-3-methyl-1-methylpyridin-2(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, iodo, or methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
4-amino-3-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,8H2,1H3 |
InChIキー |
ZSTDIVFWLAZMQH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C(C1=O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)



![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)








